molecular formula C27H44O2 B14787518 (10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

(10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14787518
M. Wt: 400.6 g/mol
InChI Key: VUCDSTCRVYGRSG-YIQLUORMSA-N
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Description

The compound (6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic molecule with a cyclopenta[a]phenanthrene core structure. This compound is notable for its intricate stereochemistry and multiple chiral centers, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, chromatography for purification, and advanced spectroscopic methods for structural confirmation are commonly employed.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to secondary alcohols.

    Substitution: Halogenation or alkylation at specific positions on the cyclopenta[a]phenanthrene core.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) or alkylating agents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a ketone can produce a secondary alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which (6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one exerts its effects involves binding to specific molecular targets, such as nuclear receptors or enzymes. This binding can lead to conformational changes that modulate the activity of these targets, thereby influencing various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares a similar cyclopenta[a]phenanthrene core structure but differs in functional groups and stereochemistry.

    Steroids: A class of compounds with similar core structures but varying functional groups and biological activities.

Uniqueness

The uniqueness of (6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18?,20?,21?,22?,23?,25?,26-,27-/m1/s1

InChI Key

VUCDSTCRVYGRSG-YIQLUORMSA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC(C4=CC(=O)CC[C@]34C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C

Origin of Product

United States

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